molecular formula C11H12FNO2Si B8724868 ((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane

((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane

Cat. No. B8724868
M. Wt: 237.30 g/mol
InChI Key: SMRCYJAYINPOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993565B2

Procedure details

460 mg of iron are added to a solution of 460 mg of [(2-fluoro-5-nitrophenyl)ethynyl](trimethyl)silane in 10 ml of methanol, and the medium is adjusted to pH 4-5 with concentrated hydrochloric acid. After refluxing for three and a half hours, the medium is cooled and then filtered through silica, and concentrated to dryness under reduced pressure. The residue is taken up with diethyl ether, the insoluble material is filtered off, and then the filtrate is concentrated to dryness under reduced pressure. 370 mg of 4-fluoro-3-[(trimethylsilyl)ethynyl]aniline are obtained in the form of an orangey oil, the characteristics of which are the following:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
460 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]#[C:12][Si:13]([CH3:16])([CH3:15])[CH3:14].Cl>CO.[Fe]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]#[C:12][Si:13]([CH3:14])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
460 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C#C[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
460 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for three and a half hours
TEMPERATURE
Type
TEMPERATURE
Details
the medium is cooled
FILTRATION
Type
FILTRATION
Details
filtered through silica
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(N)C=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.